An agonist of receptors, adrenergic alpha-2 that is used in veterinary medicine for its analgesic and sedative properties. It is the racemate of dexmedetomidine.
Dexmedetomidine is a Central alpha-2 Adrenergic Agonist. The mechanism of action of dexmedetomidine is as an Adrenergic alpha2-Agonist. The physiologic effect of dexmedetomidine is by means of General Anesthesia.
Dexmedetomidine is an imidazole derivate and active d-isomer of medetomidine with analgesic, anxiolytic and sedative properties. Dexmedetomidine selectively binds to presynaptic alpha-2 adrenoceptors located in the brain, thereby inhibiting the release of norepinephrine from synaptic vesicles. This leads to an inhibition of postsynaptic activation of adrenoceptors, which inhibit sympathetic activity, thereby leading to sedation and anxiolysis. The analgesic effect of this agent is mediated by binding to alpha-2 adrenoceptors in the spinal cord.
An imidazole derivative that is an agonist of ADRENERGIC ALPHA-2 RECEPTORS. It is closely related to MEDETOMIDINE, which is the racemic form of this compound.
Dexmedetomidine
CAS No.: 113775-47-6
VCID: VC20741342
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Description |
Mechanism of ActionDexmedetomidine's sedative effects are achieved through its action on the alpha-2 adrenergic receptors, which modulate neurotransmitter release in the central nervous system. This results in decreased sympathetic outflow and enhanced inhibitory neurotransmission. PharmacodynamicsThe pharmacodynamics of dexmedetomidine highlight its selectivity:
Dexmedetomidine exhibits an alpha-2 to alpha-1 selectivity ratio of approximately 1620:1, making it significantly more selective than clonidine, another alpha-2 agonist .
Intensive Care Unit SedationDexmedetomidine is widely used for sedation in mechanically ventilated patients due to its ability to reduce time to extubation and length of ICU stay. Studies indicate that it may be associated with lower rates of delirium compared to other sedatives . Procedural SedationIn procedural settings, dexmedetomidine can be used alone or in combination with other sedatives like benzodiazepines or opioids to enhance sedation while maintaining hemodynamic stability . It is particularly useful for procedures requiring patients to remain awake but calm, such as fiberoptic intubation. General AnesthesiaAs an adjunct during general anesthesia, dexmedetomidine has been shown to decrease postoperative delirium and pain while reducing the need for opioids .
Recent studies have focused on the effectiveness of dexmedetomidine in various clinical scenarios:
Dexmedetomidine represents a significant advancement in sedation practices due to its unique pharmacological properties and clinical applications. Ongoing research aims to clarify its mechanisms further and explore new therapeutic uses, including its effects on neuroinflammation and stress responses . Continued investigation into its safety profile across different populations will be essential for optimizing its use in clinical settings. This comprehensive overview underscores dexmedetomidine's role as a versatile agent in modern medicine, with potential implications for improving patient outcomes across various medical disciplines. |
|||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 113775-47-6 | |||||||||||||||||||||
Product Name | Dexmedetomidine | |||||||||||||||||||||
Molecular Formula | C13H16N2 | |||||||||||||||||||||
Molecular Weight | 200.28 g/mol | |||||||||||||||||||||
IUPAC Name | 5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |||||||||||||||||||||
Standard InChI | InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1 | |||||||||||||||||||||
Standard InChIKey | CUHVIMMYOGQXCV-NSHDSACASA-N | |||||||||||||||||||||
Isomeric SMILES | CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C | |||||||||||||||||||||
SMILES | CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |||||||||||||||||||||
Canonical SMILES | CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |||||||||||||||||||||
Appearance | Solid powder | |||||||||||||||||||||
Physical Description | Solid | |||||||||||||||||||||
Purity | > 98% | |||||||||||||||||||||
Solubility | Freely soluble in water 1.74e-01 g/L |
|||||||||||||||||||||
Synonyms | Dexmedetomidine Dexmedetomidine Hydrochloride Hydrochloride, Dexmedetomidine MPV 1440 MPV-1440 MPV1440 Precedex |
|||||||||||||||||||||
Reference | 1: Chagas JAB, Santos LCP, Silva Filho JR, Bondan C. Anaesthetic and cardiorespiratory effects of ketamine plus dexmedetomidine for chemical restraint in black capuchin monkeys (Sapajus nigritus). N Z Vet J. 2017 Nov 12:1-15. doi: 10.1080/00480169.2017.1403975. [Epub ahead of print] PubMed PMID: 29129149. 2: Li X, Chen CJ, Tan F, Pan JR, Xing JB, Zhu QQ, Hei ZQ, Zhou SL. Effect of dexmedetomidine for attenuation of propofol injection pain in electroconvulsive therapy: a randomized controlled study. J Anesth. 2017 Nov 10. doi: 10.1007/s00540-017-2430-3. [Epub ahead of print] PubMed PMID: 29127492. 3: Guldenmund P, Vanhaudenhuyse A, Sanders RD, Sleigh J, Bruno MA, Demertzi A, Bahri MA, Jaquet O, Sanfilippo J, Baquero K, Boly M, Brichant JF, Laureys S, Bonhomme V. Brain functional connectivity differentiates dexmedetomidine from propofol and natural sleep. Br J Anaesth. 2017 Oct 1;119(4):674-684. doi: 10.1093/bja/aex257. PubMed PMID: 29121293. 4: Miyamoto K, Nakashima T, Shima N, Kato S, Ueda K, Kawazoe Y, Ohta Y, Morimoto T, Yamamura H; DESIRE Trial Investigators. Effect of Dexmedetomidine on Lactate Clearance in Patients with Septic Shock: A Sub-Analysis of a Multicenter Randomized Controlled Trial. Shock. 2017 Nov 7. doi: 10.1097/SHK.0000000000001055. [Epub ahead of print] PubMed PMID: 29117063. 5: Wang J, Han Z, Zhou H, Wang N, Ma H. Effective Loading Dose of Dexmedetomidine to Induce Adequate Sedation in Parturients Undergoing Caesarean Section Under Spinal Anaesthesia. Turk J Anaesthesiol Reanim. 2017 Oct;45(5):260-263. doi: 10.5152/TJAR.2017.04578. Epub 2017 Oct 1. PubMed PMID: 29114409; PubMed Central PMCID: PMC5656159. 6: Cortegiani A, Accurso G, Gregoretti C. Should We Use Dexmedetomidine for Sedation in Parturients Undergoing Caesarean Section Under Spinal Anaesthesia? Turk J Anaesthesiol Reanim. 2017 Oct;45(5):249-250. doi: 10.5152/TJAR.2017.0457812. Epub 2017 Oct 1. PubMed PMID: 29114407; PubMed Central PMCID: PMC5656157. 7: Reshetnikov AP, Kasatkin AA, Urakov AL, Baimurzin DY. Management of exaggerated gag reflex in dental patients using intravenous sedation with dexmedetomidine. Dent Res J (Isfahan). 2017 Sep-Oct;14(5):356-358. PubMed PMID: 29109752; PubMed Central PMCID: PMC5654232. 8: Bihani P, Biyani G, Bhatia PK, Mohammed S. Can dexmedetomidine be used as sole maintenance anesthetic agent at standard sedative doses? J Anaesthesiol Clin Pharmacol. 2017 Jul-Sep;33(3):415-416. doi: 10.4103/0970-9185.168259. PubMed PMID: 29109651; PubMed Central PMCID: PMC5672529. 9: Sethi P, Gupta N. Effect of dexmedetomidine on blood glucose during surgery. J Anaesthesiol Clin Pharmacol. 2017 Jul-Sep;33(3):411-412. doi: 10.4103/0970-9185.173320. PubMed PMID: 29109648; PubMed Central PMCID: PMC5672509. 10: Rashid MR, Najeeb R, Mushtaq S, Habib R. Comparative evaluation of midazolam, dexmedetomidine, and propofol as Intensive Care Unit sedatives in postoperative electively ventilated eclamptic patients. J Anaesthesiol Clin Pharmacol. 2017 Jul-Sep;33(3):331-336. doi: 10.4103/joacp.JOACP_380_15. PubMed PMID: 29109631; PubMed Central PMCID: PMC5672512. | |||||||||||||||||||||
PubChem Compound | 5311068 | |||||||||||||||||||||
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume